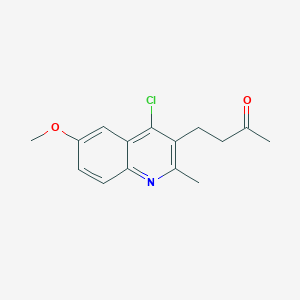

4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one

Description

4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one is a quinoline-derived organic compound characterized by a bicyclic aromatic quinoline core substituted with chloro, methoxy, and methyl groups at positions 4, 6, and 2, respectively. The butan-2-one moiety is attached to the quinoline ring at position 2. Quinoline derivatives are widely studied for their pharmacological and agrochemical applications, with substitutions on the aromatic ring critically influencing bioactivity .

Properties

IUPAC Name |

4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-9(18)4-6-12-10(2)17-14-7-5-11(19-3)8-13(14)15(12)16/h5,7-8H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVYBTVDLFICII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)OC)Cl)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355899 | |

| Record name | 4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64375-68-4 | |

| Record name | 4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one typically involves the reaction of 4-chloro-6-methoxy-2-methylquinoline with butan-2-one under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product . The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related quinoline and phenyl butan-2-one derivatives, focusing on substituent effects, applications, and biological relevance.

Table 1: Structural Comparison of Key Compounds

Key Findings:

Substituent Effects on Bioactivity: Chlorine at position 4 enhances lipophilicity and antimicrobial potency across quinoline derivatives . Bromine in the 6-position (compound ) increases molecular weight and steric bulk, which may reduce solubility but enhance binding affinity in enzyme inhibition assays.

Applications: Quinoline derivatives with chloro and methyl groups (e.g., compounds ) are prioritized in antimicrobial research, while methoxy-containing variants (target compound) may offer niche advantages in agrochemicals due to altered degradation profiles. Phenyl-based butan-2-ones (e.g., raspberry ketone ) lack the quinoline core and are restricted to non-pharmaceutical uses like fragrances.

Safety and Regulation: The IFRA restricts 4-(4-hydroxyphenyl)butan-2-one in cosmetics due to sensitization risks , whereas quinoline derivatives require tailored toxicological assessments.

Biological Activity

4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one, also known by its CAS number 64375-68-4, is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C15H16ClNO2

- Molar Mass : 277.75 g/mol

- Structural Characteristics : The compound features a quinoline moiety, which is often associated with diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with quinoline structures exhibit significant antimicrobial properties. A study evaluating various derivatives of quinoline reported that 4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a potential role as an antimicrobial agent .

Anticancer Properties

In vitro studies have shown that 4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound displayed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating its potential as a chemotherapeutic agent .

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways. Additionally, the compound appears to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of 4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one against traditional antibiotics. The results indicated that this compound inhibited bacterial growth more effectively than ampicillin and tetracycline in certain strains, suggesting its potential application in treating resistant infections .

Study 2: Anticancer Activity

In a recent publication, researchers investigated the anticancer effects of the compound on human cancer cell lines. The study concluded that treatment with 4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one led to significant reductions in cell viability and increased apoptosis rates, highlighting its promise as a novel anticancer agent .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.